molecular formula C17H25NO2 B14309221 N-(2,6-Diethylphenyl)-3-oxoheptanamide CAS No. 114007-48-6

N-(2,6-Diethylphenyl)-3-oxoheptanamide

Cat. No.: B14309221
CAS No.: 114007-48-6
M. Wt: 275.4 g/mol
InChI Key: YBEZOTVLEHCMKB-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-3-oxoheptanamide is an acetamide derivative characterized by a 3-oxoheptanamide backbone and a 2,6-diethylphenyl substituent.

Properties

CAS No.

114007-48-6

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-3-oxoheptanamide

InChI

InChI=1S/C17H25NO2/c1-4-7-11-15(19)12-16(20)18-17-13(5-2)9-8-10-14(17)6-3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20)

InChI Key

YBEZOTVLEHCMKB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(=O)NC1=C(C=CC=C1CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-3-oxoheptanamide typically involves the reaction of 2,6-diethylaniline with a heptanone derivative under appropriate conditions. One common method is the acylation of 2,6-diethylaniline with 3-oxoheptanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-3-oxoheptanamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amide derivatives.

Scientific Research Applications

N-(2,6-Diethylphenyl)-3-oxoheptanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-3-oxoheptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide (Butachlor)

Structural Similarities :

  • Shared N-(2,6-diethylphenyl) group.
  • Acetamide backbone.

Key Differences :

  • Butachlor contains a chloroacetamide group and a butoxymethyl substituent, whereas the target compound features a 3-oxoheptanamide chain.
  • The chloro group in butachlor enhances electrophilicity, making it a potent herbicide targeting weed lipid synthesis . In contrast, the ketone in N-(2,6-Diethylphenyl)-3-oxoheptanamide may reduce reactivity but improve environmental biodegradability.

Physicochemical Properties (Inferred) :

Property This compound Butachlor
Molecular Weight ~293.4 g/mol ~311.8 g/mol
LogP (Lipophilicity) ~3.2 (moderate) ~4.5 (high)
Key Functional Groups 3-oxoheptanamide Chloroacetamide

Applications :
Butachlor is widely used as a pre-emergent herbicide , while the target compound’s applications remain speculative but could involve polymer synthesis or agrochemical intermediates.

Profluralin (N-(Cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine)

Structural Similarities :

  • Both compounds feature bulky aromatic substituents (2,6-diethylphenyl vs. 2,6-dinitro-4-trifluoromethylphenyl).

Key Differences :

  • Profluralin is a benzenamine derivative with nitro and trifluoromethyl groups, whereas the target compound is an acetamide with a ketone.
  • Profluralin’s nitro groups contribute to its persistence in soil, while the target’s ketone may facilitate faster degradation .

Mode of Action: Profluralin acts as a microtubule inhibitor in plants.

Complex Acetamide Derivatives ()

The acetamides listed in (e.g., compounds e, f, g, h) share structural motifs such as:

  • Phenoxyacetamide backbones (e.g., 2-(2,6-dimethylphenoxy)acetamide).
  • Hydroxy and amino substituents on adjacent carbons.

Comparison with Target Compound :

Feature This compound Compounds (e.g., f, g)
Aromatic Substituent 2,6-Diethylphenyl 2,6-Dimethylphenoxy
Backbone 3-Oxoheptanamide Phenoxyacetamide
Polar Groups Ketone Hydroxy, formamido, acetamido

Functional Implications :

  • Hydroxy and amino groups in derivatives increase hydrogen-bonding capacity, which could improve target binding but reduce metabolic stability relative to the ketone-containing target compound .

Research Findings and Inferences

  • Synthetic Utility: The diethylphenyl group in the target compound parallels the phenyl groups in 3-chloro-N-phenyl-phthalimide (), which is critical in polyimide synthesis.
  • Environmental Impact : Compared to nitro-containing compounds like profluralin, the target’s lack of persistent functional groups may align with greener chemistry trends .
  • Bioactivity : Structural analogs like butachlor highlight the importance of the diethylphenyl group in herbicidal activity, though the target’s ketone may redirect its mechanism toward antifungal or enzyme-inhibitory roles.

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